molecular formula C4H11NO2PS+ B10838109 Methionine phosphinate

Methionine phosphinate

Cat. No.: B10838109
M. Wt: 168.18 g/mol
InChI Key: BSTOZABDPPHMGK-SCSAIBSYSA-O
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Description

Methionine Phosphinate is an organophosphorus compound that belongs to the class of dialkylthioethers. It is characterized by the presence of a thioether group substituted by two alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine Phosphinate can be synthesized through various methods. One common approach involves the Pudovik reaction, where methyl-H-phosphinate reacts with aldehyde derivatives to produce α-hydroxy-phosphinates. These intermediates can then be coupled with substituted phenoxyacetic chloride in the presence of triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis or dealkylation of phosphinate esters under acidic or basic conditions .

Chemical Reactions Analysis

Types of Reactions: Methionine Phosphinate undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

    Reduction: Reduction of the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions involving the phosphinate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and substituted phosphinates .

Scientific Research Applications

Methionine Phosphinate has a wide range of applications in scientific research:

Mechanism of Action

Methionine Phosphinate can be compared with other similar compounds, such as:

    Phosphonates: These compounds contain a phosphorus-carbon bond and are known for their biological activity, including antibacterial properties.

    Phosphinic Acids: These compounds are structurally similar to phosphinates but differ in their oxidation state and reactivity.

Uniqueness: this compound is unique due to its specific interactions with enzymes involved in protein synthesis, making it a valuable compound for research in enzyme inhibition and drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H11NO2PS+

Molecular Weight

168.18 g/mol

IUPAC Name

[(1R)-1-amino-3-methylsulfanylpropyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C4H10NO2PS/c1-9-3-2-4(5)8(6)7/h4H,2-3,5H2,1H3/p+1/t4-/m1/s1

InChI Key

BSTOZABDPPHMGK-SCSAIBSYSA-O

Isomeric SMILES

CSCC[C@H](N)[P+](=O)O

Canonical SMILES

CSCCC(N)[P+](=O)O

Origin of Product

United States

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